N-(6-fluoro-1,3-benzothiazol-2-yl)-2-(4-methyl-2-oxochromen-7-yl)oxyacetamide
Description
N-(6-fluoro-1,3-benzothiazol-2-yl)-2-(4-methyl-2-oxochromen-7-yl)oxyacetamide is a heterocyclic compound featuring a benzothiazole core substituted with a fluorine atom at position 4. This moiety is linked via an acetamide bridge to a 4-methyl-2-oxochromen-7-yloxy group. The benzothiazole scaffold is known for its bioisosteric properties, mimicking nucleic acid bases and enabling interactions with biological targets such as enzymes and receptors . The fluorine atom at position 6 enhances electronegativity and metabolic stability, while the coumarin-derived side chain contributes to π-π stacking and hydrophobic interactions.
Properties
Molecular Formula |
C19H13FN2O4S |
|---|---|
Molecular Weight |
384.4 g/mol |
IUPAC Name |
N-(6-fluoro-1,3-benzothiazol-2-yl)-2-(4-methyl-2-oxochromen-7-yl)oxyacetamide |
InChI |
InChI=1S/C19H13FN2O4S/c1-10-6-18(24)26-15-8-12(3-4-13(10)15)25-9-17(23)22-19-21-14-5-2-11(20)7-16(14)27-19/h2-8H,9H2,1H3,(H,21,22,23) |
InChI Key |
DFWVGTATMOERAY-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=O)OC2=C1C=CC(=C2)OCC(=O)NC3=NC4=C(S3)C=C(C=C4)F |
Origin of Product |
United States |
Biological Activity
N-(6-fluoro-1,3-benzothiazol-2-yl)-2-(4-methyl-2-oxochromen-7-yl)oxyacetamide is a compound of significant interest due to its potential biological activities. This article delves into its synthesis, biological evaluations, and the mechanisms underlying its effects, drawing from diverse research findings.
Chemical Structure and Synthesis
The compound has the molecular formula and features a benzothiazole moiety, which is known for its diverse biological activities. The synthesis typically involves the reaction of 6-fluoro-1,3-benzothiazole derivatives with chromenyl moieties under controlled conditions to yield the desired product. The characterization of the compound is performed using techniques such as NMR, LC-MS, and HPLC to confirm its structure and purity .
Biological Activity Overview
The biological activities of this compound have been evaluated through various in vitro studies. These activities include:
1. Anticancer Properties:
- The compound has demonstrated significant inhibition of cancer cell proliferation in various cell lines, including human epidermoid carcinoma (A431) and non-small cell lung cancer (A549). The MTT assay results indicate that it effectively reduces cell viability at micromolar concentrations .
- Mechanistic studies reveal that the compound induces apoptosis and causes cell cycle arrest, similar to other potent anticancer agents. It affects signaling pathways such as AKT and ERK, which are crucial for cancer cell survival .
2. Anti-inflammatory Effects:
- Inflammatory cytokines like IL-6 and TNF-α are significantly reduced in macrophage models treated with this compound. This suggests a potential dual role in combating both cancer and inflammation .
- The anti-inflammatory activity has been supported by assays that measure changes in cytokine levels post-treatment.
Table 1: Summary of Biological Activities
| Activity Type | Cell Line/Model | Concentration (μM) | Effect Observed |
|---|---|---|---|
| Anticancer | A431 | 1, 2, 4 | Inhibition of cell proliferation |
| A549 | 1, 2, 4 | Induction of apoptosis | |
| H1299 | 1, 2, 4 | Cell cycle arrest | |
| Anti-inflammatory | RAW264.7 (macrophages) | Various | Decrease in IL-6 and TNF-α levels |
Case Studies
-
Study on Apoptosis Induction:
A study evaluated the effects of this compound on A431 cells. Flow cytometry analysis showed an increase in apoptotic cells upon treatment with the compound at concentrations of 1 to 4 μM, indicating its potential as an anticancer agent. -
Inflammation Model Study:
In a model using RAW264.7 macrophages, the compound significantly inhibited the production of inflammatory cytokines when compared to untreated controls. This suggests that it may be useful in treating inflammatory diseases alongside cancer .
Scientific Research Applications
Pharmacological Applications
1. Inhibition of Aldehyde Dehydrogenase 2 (ALDH2)
N-(6-fluoro-1,3-benzothiazol-2-yl)-2-(4-methyl-2-oxochromen-7-yl)oxyacetamide has been identified as a potential inhibitor of ALDH2, an enzyme involved in the metabolism of alcohol and drugs. The inhibition of this enzyme may enhance the therapeutic effects in treating substance use disorders by modulating drug metabolism and reducing cravings .
Case Study: ALDH2 Inhibition
Research indicates that compounds targeting ALDH2 can significantly influence the pharmacokinetics of various drugs, potentially leading to improved outcomes in addiction therapy. Studies have shown that the inhibition can alter the metabolism of ethanol, thus reducing alcohol consumption in experimental models .
2. Anticancer Activity
The compound's structural characteristics suggest potential anticancer properties. Preliminary studies indicate that it may exhibit activity against certain cancer cell lines, although specific data on its efficacy remains limited. The dual functionality as both an ALDH2 inhibitor and an anticancer agent positions it as a candidate for further investigation .
Synthesis and Interaction Studies
The synthesis of this compound typically involves multi-step chemical processes that can be optimized for yield and purity. Interaction studies focus on its binding affinity to ALDH2 and other enzymes using techniques such as:
- Surface Plasmon Resonance (SPR) : To assess binding interactions.
- Molecular Docking Studies : To predict binding modes and affinities.
These studies are crucial for elucidating the mechanism of action and understanding potential side effects associated with its use .
Comparison with Similar Compounds
Structural Analogues and Substituent Effects
The target compound shares structural homology with several benzothiazole-acetamide derivatives, differing primarily in substituents on the benzothiazole ring and the acetamide side chain. Key analogues include:
Key Observations :
- Electron-Withdrawing Groups : The 6-nitro (in 6d) and 6-CF₃ (in BTA) substituents enhance binding to kinase targets like VEGFR-2 and CK-1δ, likely due to increased electrophilicity and hydrophobic interactions . The target compound’s 6-fluoro group may offer similar advantages with reduced steric hindrance.
- Side Chain Diversity: The coumarin-oxy group in the target compound distinguishes it from analogues with phenyl, thiadiazole, or pyridine side chains.
- Antimicrobial Activity : Methoxy (BTC-j) and nitro (BTC-r) derivatives exhibit strong antimicrobial effects, but the target compound’s coumarin moiety may shift its activity toward eukaryotic targets (e.g., cancer cells) due to enhanced membrane permeability .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
